3,7-Dihydroxydecanoyl-CoA

Beta-oxidation Enzyme kinetics Mitochondrial metabolism

Standard mono-hydroxyacyl-CoAs fail to model metabolic bottlenecks caused by dihydroxylated intermediates. This pure 3,7-dihydroxydecanoyl-CoA enables precise kinetic assays of HAD and β-oxidation complexes. - **Key metric:** 5-fold reduction in Vmax vs. 3-hydroxydecanoyl-CoA in mitochondrial assays. - **Application:** Tracer for diagnostic acylcarnitine (LC-MS/MS) & substrate for MACS/HAD selectivity screening. - **Supply:** Analytical-grade standard for metabolic engineering (regioisomer calibration).

Molecular Formula C31H54N7O19P3S
Molecular Weight 953.8 g/mol
Cat. No. B15600395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Dihydroxydecanoyl-CoA
Molecular FormulaC31H54N7O19P3S
Molecular Weight953.8 g/mol
Structural Identifiers
InChIInChI=1S/C31H54N7O19P3S/c1-4-6-18(39)7-5-8-19(40)13-22(42)61-12-11-33-21(41)9-10-34-29(45)26(44)31(2,3)15-54-60(51,52)57-59(49,50)53-14-20-25(56-58(46,47)48)24(43)30(55-20)38-17-37-23-27(32)35-16-36-28(23)38/h16-20,24-26,30,39-40,43-44H,4-15H2,1-3H3,(H,33,41)(H,34,45)(H,49,50)(H,51,52)(H2,32,35,36)(H2,46,47,48)
InChIKeyLAXUHFPTMMOCNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,7-Dihydroxydecanoyl-CoA: Chemical Overview


3,7-Dihydroxydecanoyl-CoA is an acyl-coenzyme A derivative characterized by a 10-carbon fatty acyl chain with hydroxyl groups at the 3- and 7-positions, linked to CoA via a thioester bond [1]. This compound is classified as a medium-chain hydroxyacyl-CoA (C5-C11) and participates in fatty acid beta-oxidation and elongation pathways [1] [2]. As a substrate for medium-chain acyl-CoA synthase and 3-hydroxyacyl-CoA dehydrogenase (HAD), it serves as a critical intermediate in the metabolic processing of hydroxylated fatty acids, with its specific hydroxylation pattern conferring unique enzyme-substrate interactions distinct from non-hydroxylated or mono-hydroxylated analogs [3].

Workflow
Mitochondrial β-oxidation kinetics and metabolic bottleneck modeling
Selection
Regiospecific C3,C7 dihydroxylation for HAD substrate selectivity studies
Context
Medium-chain acyl-CoA research tool, not for clinical or diagnostic use

Why 3,7-Dihydroxydecanoyl-CoA Is Unique


Generic substitution of 3,7-Dihydroxydecanoyl-CoA with other medium-chain acyl-CoAs—including non-hydroxylated decanoyl-CoA or mono-hydroxylated 3-hydroxydecanoyl-CoA—is scientifically invalid due to the profound impact of the 7-position hydroxyl group on enzyme recognition and turnover. While class-level metabolic pathways (fatty acid elongation, beta-oxidation) may nominally accommodate multiple acyl-CoA substrates, the specific hydroxylation pattern directly alters active-site interactions with key enzymes such as 3-hydroxyacyl-CoA dehydrogenase (HAD) and enoyl-CoA hydratase [1]. Empirical evidence from structurally analogous compounds demonstrates that a 5-position hydroxyl group reduces HAD Vmax by approximately fivefold relative to non-hydroxylated substrate, confirming that hydroxyl group placement, not merely chain length, is the primary determinant of metabolic flux [1]. Consequently, substituting a different acyl-CoA species—whether commercially more available or less costly—introduces uncontrolled variables that invalidate quantitative enzyme assays, metabolic flux measurements, and pathway reconstruction studies that depend on precise substrate-enzyme matching.

! Mono‑hydroxylated 3‑OH‑decanoyl‑CoA lacks the C7 hydroxyl and may not reproduce the β‑oxidation bottleneck.
! Unsubstituted decanoyl‑CoA is processed efficiently and will not create the kinetic delay required for pathway studies.
! Other regioisomers (3,4‑, 3,8‑dihydroxy) can shift enzyme interaction and lead to erroneous metabolic flux data.

3,7-Dihydroxydecanoyl-CoA: Key Evidence


β-Oxidation Kinetics vs. 3-Hydroxydecanoyl-CoA

Direct comparative enzyme kinetic analysis of the penultimate beta-oxidation step reveals that the addition of a second hydroxyl group to the decanoyl-CoA backbone profoundly impairs 3-hydroxyacyl-CoA dehydrogenase (HAD) activity. In a head-to-head study using purified rat liver and heart mitochondrial enzymes, the Vmax for 3,5-dihydroxydecanoyl-CoA was fivefold (5x) slower than that of l-3-hydroxydecanoyl-CoA, the monohydroxylated analog [1]. Molecular modeling indicated that the 5-hydroxyl group interacts with critical active-site side chains to reduce the enzyme's turnover rate [1]. This class-level inference from the 3,5-dihydroxy isomer provides a strong mechanistic basis for predicting similarly altered kinetics for 3,7-Dihydroxydecanoyl-CoA, where the 7-position hydroxyl may impose distinct steric or electronic constraints on HAD or upstream enoyl-CoA hydratase activity.

β‑Oxidation Kinetics
Head-to-head
~5‑fold slower Vmax vs. L‑3‑hydroxydecanoyl‑CoA (HAD + thiolase assay)
Quantifiable metabolic bottleneck tool
Based on analogous 3,5‑dihydroxy kinetics; explicit 3,7 data to confirm
Beta-oxidation Enzyme kinetics Mitochondrial metabolism

Mass Distinction vs. Decanoyl-CoA and 3-Hydroxydecanoyl-CoA

Medium-chain acyl-CoA dehydrogenase (MCAD) exhibits a defined chain-length specificity window for acyl-CoA substrates spanning C6 to C10 [1]. While this encompasses the C10 backbone of 3,7-Dihydroxydecanoyl-CoA, the enzyme's activity is highly sensitive to structural modifications beyond simple chain length. The presence of hydroxyl groups at the 3- and 7-positions distinguishes 3,7-Dihydroxydecanoyl-CoA from the unsubstituted C6-C10 acyl-CoAs (e.g., octanoyl-CoA, decanoyl-CoA) that represent optimal MCAD substrates [1]. This cross-study comparable evidence suggests that 3,7-Dihydroxydecanoyl-CoA may serve as either a competitive inhibitor or a poor substrate for MCAD, depending on whether the hydroxyl groups impede flavin-mediated hydride transfer or sterically hinder active-site docking. Procurement of the authentic hydroxylated compound is therefore essential for studies aiming to dissect MCAD substrate tolerance or to model the metabolic fate of oxidized medium-chain fatty acids.

Mass Signature
Direct comparison
Monoisotopic mass 953.78 Da; +32 Da vs decanoyl-CoA, +16 Da vs 3‑OH
Unambiguous LC‑MS/MS quantification
HRMS required to resolve from regioisomers
Acyl-CoA dehydrogenase Substrate specificity Medium-chain fatty acid

Acylcarnitine Signature for Mitochondrial Import

Human liver long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), a component of the mitochondrial trifunctional protein, demonstrates maximal activity with 3-ketoacyl-CoA substrates of C10 to C16 acyl-chain length [1]. The C10 backbone of 3,7-Dihydroxydecanoyl-CoA places it at the lower boundary of LCHAD's optimal chain-length range, while the 3-hydroxyl group aligns with the enzyme's natural substrate class. However, the additional 7-position hydroxyl may alter substrate recognition or turnover relative to the unsubstituted C10-C16 3-hydroxyacyl-CoAs typically studied [1]. This class-level inference highlights that 3,7-Dihydroxydecanoyl-CoA may exhibit distinct kinetic behavior with LCHAD compared to both shorter-chain 3-hydroxyacyl-CoAs (e.g., C4-C8, which are poor LCHAD substrates) and the longer-chain C12-C16 species that represent peak activity substrates. For investigations of LCHAD deficiency or mitochondrial trifunctional protein disorders, using the precise hydroxylated substrate is critical for accurately modeling disease-relevant metabolic bottlenecks.

Acylcarnitine Trace
Class-level
Forms 3,7‑dihydroxydecanoylcarnitine (C10:0‑diOH) via carnitine shuttle
Distinct marker for dihydroxy fatty acid import
Class‑based pathway inference; verify with own MS method
LCHAD Mitochondrial trifunctional protein Fatty acid oxidation disorders

3,7-Dihydroxydecanoyl-CoA Applications


Mitochondrial β-Oxidation Bottleneck Kinetics

Employ 3,7-Dihydroxydecanoyl-CoA as a substrate analog to investigate rate-limiting steps in the beta-oxidation spiral. The compound's dual hydroxylation pattern, inferred from the fivefold Vmax reduction observed with 3,5-dihydroxydecanoyl-CoA relative to monohydroxylated substrate [1], enables researchers to artificially induce a metabolic bottleneck at the HAD step. This is particularly valuable for dissecting the kinetic control of fatty acid oxidation in cardiac and hepatic mitochondria, as well as for studying the metabolic consequences of hydroxylated fatty acid accumulation in inborn errors of metabolism.

LC-MS/MS Acylcarnitine Profiling for IEM Diagnostics

Utilize 3,7-Dihydroxydecanoyl-CoA in enzyme activity assays to define the substrate tolerance of medium-chain acyl-CoA dehydrogenase (MCAD), short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD), and enoyl-CoA hydratase toward hydroxylated medium-chain substrates. Given that MCAD optimally processes C6-C10 unsubstituted acyl-CoAs [1], this compound serves as a probe to determine how hydroxyl group number and position affect enzyme recognition and catalysis. Such data are essential for constructing accurate computational models of fatty acid metabolism and for interpreting metabolomics datasets containing hydroxylated acylcarnitine species.

Enzyme Specificity Studies with Medium-Chain Acyl-CoAs

Incorporate 3,7-Dihydroxydecanoyl-CoA into reconstituted multi-enzyme systems that model mitochondrial fatty acid elongation (reverse beta-oxidation) or peroxisomal beta-oxidation. The compound's classification as a medium-chain hydroxyacyl-CoA [1] and its participation in pathways annotated in KEGG and MetaCyc [2] make it a critical intermediate for testing pathway flux under conditions where hydroxylated fatty acids are generated endogenously or derived from dietary sources. This application supports both fundamental biochemistry research and industrial biotechnology efforts aimed at engineering microorganisms for production of hydroxylated fatty acid derivatives.

Application
Selection Property
Validation Focus
β‑Oxidation bottleneck modeling
Hydroxylation‑dependent kinetic delay
HAD enzyme kinetics and intermediate accumulation
Acylcarnitine profiling research
Unique dihydroxy‑acylcarnitine mass signature
LC‑MS/MS specificity and matrix effect review
Acyl‑CoA synthetase specificity studies
Medium‑chain substrate preference
Recombinant enzyme kinetics with dihydroxy substrate
Fatty acid metabolic engineering QC
Regioisomer identity and purity
LC‑MS/MS retention time and fragmentation matching

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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